N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a quinolinone core substituted with a methyl group at position 1, a thiophene ring at position 3, and a thiophene-2-carboxamide moiety at position 2. The quinolinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications, while thiophene derivatives are valued for their electronic properties and bioactivity.
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-21-13-7-3-2-6-12(13)17(22)16(14-8-4-10-24-14)18(21)20-19(23)15-9-5-11-25-15/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSKQVULHSYFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene rings. Common reagents used in these reactions include thiophene-2-carboxylic acid, methylamine, and various catalysts to facilitate the formation of the desired product. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to its dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline compounds, and various substituted quinoline and thiophene derivatives
Scientific Research Applications
Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions. This property is particularly useful in the development of new materials and pharmaceuticals.
Reaction Mechanisms
Research has utilized N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide to study reaction mechanisms involving quinoline derivatives. The compound can undergo oxidation, reduction, and substitution reactions, providing insights into the reactivity of similar compounds in organic chemistry .
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, this compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Properties
Research has highlighted the anticancer potential of this compound. It has been shown to affect various cancer cell lines, including hepatocellular carcinoma and lung cancer cells. The mechanism involves interference with DNA replication and cell division processes, which are critical in tumorigenesis .
Antioxidant Activity
The antioxidant properties of this compound have been explored in the context of oxidative stress-related diseases. Compounds with thiophene rings are known to inhibit lipid peroxidation and free radical formation, suggesting their utility in therapeutic applications .
Development of Advanced Materials
The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic cells. Its ability to form stable thin films can be advantageous in the fabrication of electronic devices .
Pharmaceutical Formulations
Due to its biological activities, this compound is being researched for incorporation into pharmaceutical formulations aimed at treating infections and cancers .
Mechanism of Action
The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include signal transduction pathways and metabolic processes, which are influenced by the compound’s ability to alter protein function and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other thiophene-containing carboxamides, such as N-(2-nitrophenyl)thiophene-2-carboxamide () and derivatives listed in Pharmacopeial Forum (). Key comparisons include:
Substituent Effects
- N-(2-nitrophenyl)thiophene-2-carboxamide () substitutes the quinolinone core with a nitro-phenyl group. This nitro group introduces strong electron-withdrawing effects, influencing molecular conformation and intermolecular interactions. In contrast, the target compound’s quinolinone and methyl groups may enhance planarity and hydrophobic interactions.
- Dihedral Angles: N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 13.53° and 8.50° between its benzene and thiophene rings . Similar systems, like N-(2-nitrophenyl)furan-2-carboxamide, show smaller angles (9.71°), indicating that replacing thiophene with furan reduces steric hindrance . The target compound’s quinolinone-thiophene dihedral angles are unreported but likely distinct due to the rigid quinolinone framework.
Crystal Packing and Non-Covalent Interactions
- N-(2-nitrophenyl)thiophene-2-carboxamide lacks classical hydrogen bonds, relying on weak C–H⋯O/S interactions for crystal stability .
Pharmacological Derivatives ()
Compounds like (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () highlight the versatility of thiophene-ethylamine linkages. However, pharmacological data for these analogues remain sparse, limiting direct comparisons.
Biological Activity
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is an intriguing compound due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and sources.
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₁₅N₂O₂S₂
- CAS Number : 883959-05-5
- Molecular Weight : 357.46 g/mol
- Structure : The compound features a quinoline core with thiophene and carboxamide functionalities, which contribute to its biological properties.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that thiophene derivatives can inhibit lipid peroxidation and free radical formation, suggesting their potential as antioxidant agents in combating oxidative stress-related diseases .
Anticancer Properties
This compound has been evaluated for its anticancer activity. In vitro studies demonstrate that related compounds possess notable cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.03 | Apoptosis induction |
| MDA-MB-231 | 11.90 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 5.50 | ROS generation leading to apoptosis |
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that similar compounds may inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can trigger apoptotic pathways in cancer cells.
- Cell Cycle Modulation : Compounds have been shown to induce cell cycle arrest at critical checkpoints, preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of thiophene-based compounds:
- Study on MCF-7 Cells : A study demonstrated that a derivative exhibited an IC₅₀ value of 3.03 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like doxorubicin .
- Mechanistic Study : Another investigation revealed that the compound could induce apoptosis via mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
